molecular formula C14H21ClN2O2 B11776240 Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride

Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride

Cat. No.: B11776240
M. Wt: 284.78 g/mol
InChI Key: BRNSLUYJWJSTMK-LOCPCMAASA-N
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Description

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl N-[[(3R,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-15-8-13(11)9-16-14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3,(H,16,17);1H/t11-,13-;/m1./s1

InChI Key

BRNSLUYJWJSTMK-LOCPCMAASA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H]1CNC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CC1CNCC1CNC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of benzyl chloroformate with cis-4-methylpyrrolidine-3-methanol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified and converted to its hydrochloride salt form.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride
  • CAS Number : 1951439-09-0
  • Molecular Formula : C₁₄H₂₁ClN₂O₂
  • Molar Mass : 284.78 g/mol
  • Purity : ≥99% (pharmaceutical grade) .

Structural Features: This compound contains a pyrrolidine ring (5-membered nitrogen heterocycle) with a cis-configuration at the 4-methyl and 3-aminomethyl substituents. The benzyl carbamate group enhances stability and modulates solubility, while the hydrochloride salt improves crystallinity and bioavailability .

Comparison with Structurally Similar Compounds

Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate Hydrochloride

  • Key Differences: Substituent: A hydroxymethyl group replaces the methyl group on the pyrrolidine ring. Stereochemistry: The (3R,5S) configuration introduces distinct spatial orientation compared to the cis-4-methyl analog. This may affect blood-brain barrier penetration .

Benzyl-(4-methylpiperidin-4-yl)carbamate Hydrochloride

  • Key Differences :
    • Ring Structure : Piperidine (6-membered ring) vs. pyrrolidine (5-membered).
    • Substituent Position : Methyl group at the 4-position of the piperidine ring.
    • Conformational Flexibility : The larger piperidine ring allows greater flexibility, which may alter receptor-binding kinetics.
    • Purity : Reported at 95% vs. 99% for the target compound, suggesting differences in synthesis optimization .

Cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate Hydrochloride

  • Key Differences :
    • Substituent Position : Methyl group at the 2-position of pyrrolidine vs. 4-position in the target compound.
    • Biological Implications : Positional isomerism can drastically alter interactions with enzymes or receptors. For example, 2-methyl substitution may sterically hinder binding to certain targets .

Trans-Benzyl (4-Methylpyrrolidin-3-yl)carbamate Hydrochloride

  • Key Differences: Stereochemistry: Trans-configuration at the 4-methyl and 3-aminomethyl groups vs. cis in the target compound. Pharmacological Impact: Trans isomers often exhibit different binding affinities. For instance, trans configurations may reduce activity at serotonin receptors due to misalignment with chiral centers in binding pockets .

Fluorinated Analogs (e.g., CIS-BENZYL 3-FLUORO-4-HYDROXY-4-METHYLPIPERIDINE-1-CARBOXYLATE)

Data Table: Structural and Functional Comparison

Compound Name Ring Type Substituents Stereochemistry Purity Key Property Differences
Target Compound Pyrrolidine cis-4-methyl, 3-aminomethyl Cis 99% High crystallinity, balanced lipophilicity
Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate HCl Pyrrolidine 5-hydroxymethyl, 3-aminomethyl (3R,5S) N/A Higher polarity, lower BBB penetration
Benzyl-(4-methylpiperidin-4-yl)carbamate HCl Piperidine 4-methyl N/A 95% Greater conformational flexibility
Cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate HCl Pyrrolidine 2-methyl Cis N/A Steric hindrance at 2-position
Trans-Benzyl (4-methylpyrrolidin-3-yl)carbamate HCl Pyrrolidine 4-methyl Trans N/A Reduced receptor affinity

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